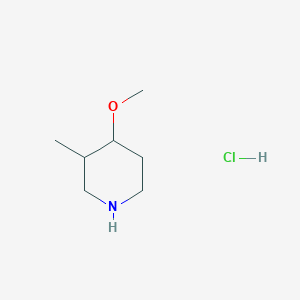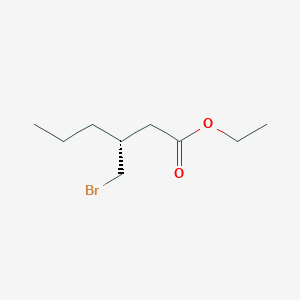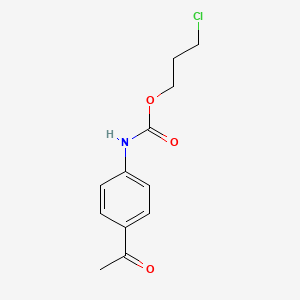
2-(2,5-Difluorophenyl)propanedinitrile
Overview
Description
“2-(2,5-Difluorophenyl)propanedinitrile” is a chemical compound with the CAS Number: 1803594-74-2 . It has a molecular weight of 178.14 and its IUPAC name is 2-(2,5-difluorophenyl)malononitrile . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “2-(2,5-Difluorophenyl)propanedinitrile” is 1S/C9H4F2N2/c10-7-1-2-9(11)8(3-7)6(4-12)5-13/h1-3,6H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(2,5-Difluorophenyl)propanedinitrile” is a powder with a molecular weight of 178.14 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Biologically Produced Chemicals and Their Downstream Processing
Research into biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, explores their wide range of applications and the significant cost associated with their recovery and purification from fermentation broth. This area highlights the ongoing efforts to develop more efficient methods for the separation and purification of bio-produced chemicals, suggesting a potential interest in exploring new compounds like 2-(2,5-Difluorophenyl)propanedinitrile for similar applications (Xiu & Zeng, 2008).
Phase Behavior in Chemical Solutions
Studies on the phase behavior of various solutes, including aliphatic and aromatic compounds, with ionic liquids have provided insights into solvent properties and applications in separation processes. This research underscores the importance of understanding the interactions between different chemical entities, which could be relevant for applications involving 2-(2,5-Difluorophenyl)propanedinitrile (Visak et al., 2014).
Environmental Degradation of Chemical Compounds
The microbial degradation of polyfluoroalkyl chemicals, a class of compounds that includes various industrially relevant substances, has been extensively reviewed. This research focuses on the environmental fate and degradation pathways of these compounds, highlighting the global regulatory interest and the need for studies on their environmental impact. Such themes could be relevant for assessing the environmental behavior of 2-(2,5-Difluorophenyl)propanedinitrile and related fluorinated compounds (Liu & Mejia Avendaño, 2013).
Safety and Hazards
properties
IUPAC Name |
2-(2,5-difluorophenyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2/c10-7-1-2-9(11)8(3-7)6(4-12)5-13/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBYPNFPZWMSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenyl)propanedinitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)
![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)